In-Depth Technical Guide: 2-Amino-3,5,6-trifluoroterephthalonitrile
In-Depth Technical Guide: 2-Amino-3,5,6-trifluoroterephthalonitrile
CAS Number: 133622-66-9
This technical guide provides a comprehensive overview of 2-Amino-3,5,6-trifluoroterephthalonitrile, a fluorinated aromatic compound with significant potential in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.
Chemical and Physical Properties
2-Amino-3,5,6-trifluoroterephthalonitrile is a trifluorinated aminobenzonitrile derivative. The presence of fluorine atoms and amino and cyano functional groups imparts unique chemical reactivity and potential for biological activity. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 133622-66-9 | N/A |
| Molecular Formula | C₈H₂F₃N₃ | N/A |
| Molecular Weight | 197.12 g/mol | N/A |
| Predicted XlogP | 1.5 | [1] |
| Predicted Collision Cross Section ([M+H]⁺) | 143.1 Ų | [1] |
| Predicted Collision Cross Section ([M-H]⁻) | 144.3 Ų | [1] |
Table 1: Physicochemical Properties of 2-Amino-3,5,6-trifluoroterephthalonitrile
Synthesis and Reactivity
A plausible synthetic approach, based on the synthesis of similar compounds, could involve the following conceptual workflow:
Figure 1: Conceptual Synthetic Workflow. A potential route to the target compound.
This proposed pathway involves the selective nucleophilic substitution of a fluorine atom in a tetrafluoroterephthalonitrile precursor with an amino group. The regioselectivity of such reactions is a critical aspect, influenced by the electronic effects of the existing substituents.[3]
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[5][6][7] While specific biological activities or signaling pathway modulation by 2-Amino-3,5,6-trifluoroterephthalonitrile have not been detailed in the available literature, its structural motifs are present in various biologically active compounds.
Nitrile-containing compounds, for instance, are found in over 30 approved pharmaceuticals and are known to act as pharmacophores in a variety of therapeutic agents.[8] The nitrile group can participate in hydrogen bonding and other interactions with biological targets. Furthermore, aminobenzonitrile scaffolds are versatile building blocks for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.
Given its structure, 2-Amino-3,5,6-trifluoroterephthalonitrile could serve as a valuable starting material for the synthesis of novel kinase inhibitors, protease inhibitors, or other targeted therapies. The combination of the electron-withdrawing trifluoromethyl group, the nucleophilic amino group, and the reactive nitrile functionalities provides multiple avenues for chemical elaboration.
The general importance of fluorinated amino acids and related building blocks in drug design is well-established. They have been utilized to create mechanism-based enzyme inhibitors and to modulate the pharmacokinetic properties of peptides and small molecules.[6]
Spectroscopic Data
Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry) for 2-Amino-3,5,6-trifluoroterephthalonitrile are not available in the public domain based on the conducted searches. However, predicted mass spectrometry data is available.[1]
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 198.02736 |
| [M+Na]⁺ | 220.00930 |
| [M-H]⁻ | 196.01280 |
| [M+NH₄]⁺ | 215.05390 |
| [M+K]⁺ | 235.98324 |
Table 2: Predicted m/z values for various adducts of 2-Amino-3,5,6-trifluoroterephthalonitrile. [1]
For researchers synthesizing this compound, a general experimental workflow for characterization would be as follows:
Figure 2: General Characterization Workflow. Standard analytical techniques for structural elucidation.
Safety Information
2-Amino-3,5,6-trifluoroterephthalonitrile should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[9]
Conclusion
2-Amino-3,5,6-trifluoroterephthalonitrile is a promising building block for medicinal chemistry and materials science. Its unique combination of functional groups and fluorine substitution patterns offers significant opportunities for the development of novel compounds with tailored properties. Further research is warranted to fully elucidate its reactivity, biological activity, and potential applications in drug discovery and development. The lack of detailed, publicly available synthesis protocols and spectroscopic data highlights an area for future research and publication to facilitate its broader use in the scientific community.
References
- 1. PubChemLite - 2-amino-3,5,6-trifluoroterephthalonitrile (C8H2F3N3) [pubchemlite.lcsb.uni.lu]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
